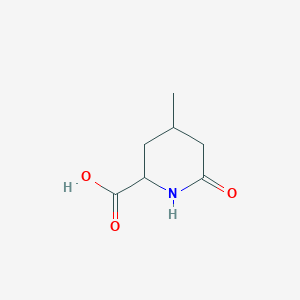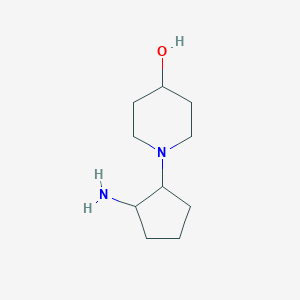
7-Chloro-3-phenyl-1,2,3,4-tetrahydroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-3-phenyl-1,2,3,4-tetrahydroisoquinoline: is an organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a chlorine atom at the 7th position and a phenyl group at the 3rd position on the tetrahydroisoquinoline skeleton. It is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-3-phenyl-1,2,3,4-tetrahydroisoquinoline typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield and purity.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 7-Chloro-3-phenyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.
Substitution: The chlorine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products: The major products formed from these reactions include various substituted tetrahydroisoquinolines and quinoline derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
Chemistry: In chemistry, 7-Chloro-3-phenyl-1,2,3,4-tetrahydroisoquinoline is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .
Biology: This compound has been studied for its potential biological activities, including its effects on various biological pathways and its potential as a therapeutic agent .
Medicine: In medicinal chemistry, this compound and its derivatives are investigated for their potential pharmacological properties, such as anti-inflammatory, anti-cancer, and neuroprotective effects .
Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of dyes, agrochemicals, and other specialty chemicals .
Mécanisme D'action
The mechanism of action of 7-Chloro-3-phenyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound can modulate various biological processes by binding to receptors or enzymes, thereby influencing their activity. For example, it may act on neurotransmitter receptors in the brain, leading to neuroprotective effects . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparaison Avec Des Composés Similaires
1,2,3,4-Tetrahydroisoquinoline: Lacks the chlorine and phenyl groups, making it less versatile in certain chemical reactions.
7-Chloro-1,2,3,4-tetrahydroisoquinoline: Similar structure but without the phenyl group, which affects its chemical properties and reactivity.
3-Phenyl-1,2,3,4-tetrahydroisoquinoline:
Uniqueness: 7-Chloro-3-phenyl-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of both the chlorine atom and the phenyl group, which confer distinct chemical properties and reactivity. These structural features make it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C15H14ClN |
|---|---|
Poids moléculaire |
243.73 g/mol |
Nom IUPAC |
7-chloro-3-phenyl-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C15H14ClN/c16-14-7-6-12-9-15(17-10-13(12)8-14)11-4-2-1-3-5-11/h1-8,15,17H,9-10H2 |
Clé InChI |
YVATUSNBEIZRFD-UHFFFAOYSA-N |
SMILES canonique |
C1C(NCC2=C1C=CC(=C2)Cl)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


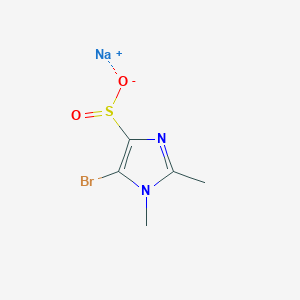
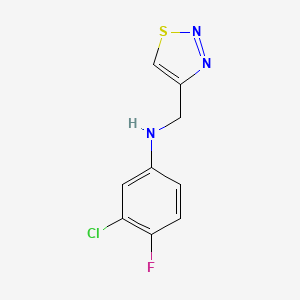
amine](/img/structure/B13238931.png)
![1-{[(Benzyloxy)carbonyl]amino}-3,5-dimethylcyclohexane-1-carboxylic acid](/img/structure/B13238932.png)
![1-{4-[(Piperidin-4-yl)amino]piperidin-1-yl}ethan-1-one](/img/structure/B13238939.png)
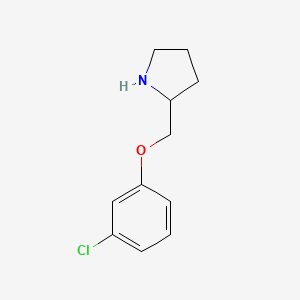
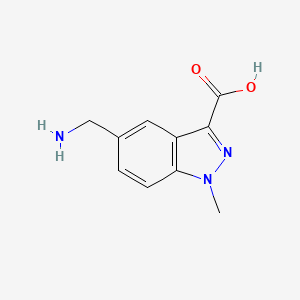
amine](/img/structure/B13238950.png)

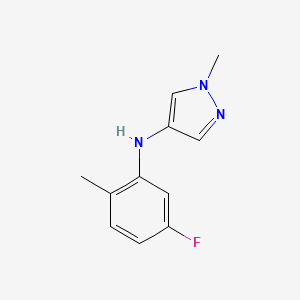
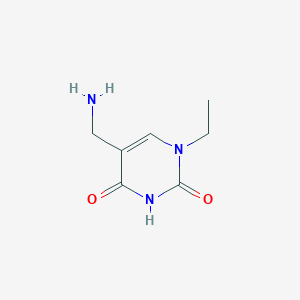
![tert-Butyl N-methyl-N-{6-methyl-1-oxaspiro[4.5]decan-3-yl}carbamate](/img/structure/B13238990.png)
